molecular formula C10H15N2O3+ B11709233 (2-hydroxy-4-nitrophenyl)-N,N,N-trimethylmethanaminium

(2-hydroxy-4-nitrophenyl)-N,N,N-trimethylmethanaminium

Cat. No.: B11709233
M. Wt: 211.24 g/mol
InChI Key: FQYYLTFKUMNQRU-UHFFFAOYSA-O
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Description

(2-hydroxy-4-nitrophenyl)-N,N,N-trimethylmethanaminium is an organic compound with a complex structure that includes a hydroxy group, a nitro group, and a trimethylammonium group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-hydroxy-4-nitrophenyl)-N,N,N-trimethylmethanaminium typically involves the reaction of 2-hydroxy-4-nitrobenzaldehyde with trimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or acetonitrile to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the production process .

Chemical Reactions Analysis

Types of Reactions

(2-hydroxy-4-nitrophenyl)-N,N,N-trimethylmethanaminium undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding quinones.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

(2-hydroxy-4-nitrophenyl)-N,N,N-trimethylmethanaminium has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.

    Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of sensors and other analytical tools .

Mechanism of Action

The mechanism of action of (2-hydroxy-4-nitrophenyl)-N,N,N-trimethylmethanaminium involves its interaction with specific molecular targets. The hydroxy and nitro groups play crucial roles in its reactivity. The compound can interact with enzymes and proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-hydroxy-4-nitrophenyl)-N’-phenylthiourea
  • 2-[hydroxy(4-nitrophenyl)methyl]cyclohexanone
  • N-(2-hydroxy-4-nitrophenyl)acetamide

Uniqueness

(2-hydroxy-4-nitrophenyl)-N,N,N-trimethylmethanaminium is unique due to the presence of the trimethylammonium group, which imparts distinct chemical and physical properties. This makes it particularly useful in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C10H15N2O3+

Molecular Weight

211.24 g/mol

IUPAC Name

(2-hydroxy-4-nitrophenyl)methyl-trimethylazanium

InChI

InChI=1S/C10H14N2O3/c1-12(2,3)7-8-4-5-9(11(14)15)6-10(8)13/h4-6H,7H2,1-3H3/p+1

InChI Key

FQYYLTFKUMNQRU-UHFFFAOYSA-O

Canonical SMILES

C[N+](C)(C)CC1=C(C=C(C=C1)[N+](=O)[O-])O

Origin of Product

United States

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